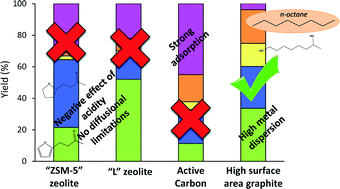Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
Catalysis Science & Technology Pub Date: 2014-11-24 DOI: 10.1039/C4CY01360C
Abstract
The role of the support on the catalytic activity, product distribution, and stability of supported Pt catalysts in the hydrodeoxygenation of an acetone–furfural condensation adduct is studied in the present work. Supports such as ZSM-5, L and Y zeolites, high surface area graphites and activated carbons have been tested, modelling the results after a previously proposed reaction network. The analysis of the kinetic constants shows that the first steps (hydrogenation of aliphatic multiple bonds) are structure sensitive, mostly depending on metal dispersion, whereas those steps involving ring opening and HDO of the resulting diols present a more complex chemistry, involving the morphological and acid–base properties of the support. Concerning the catalyst stability, the formation of carbonaceous deposits is the main deactivation cause.


Recommended Literature
- [1] HBT-based turn-on fluorescent probe for discrimination of homocysteine from glutathione/cysteine and its bioimaging applications†
- [2] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [3] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [4] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [5] Back matter
- [6] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†
- [7] In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
- [8] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [9] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [10] Carbon nanostructures in biology and medicine

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 141807-57-0
-
CAS no.: 121578-13-0
-
CAS no.: 121343-59-7









